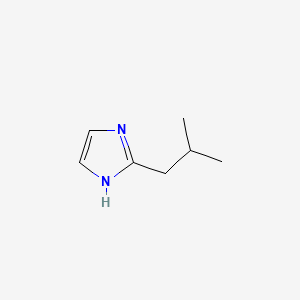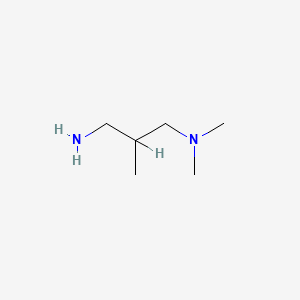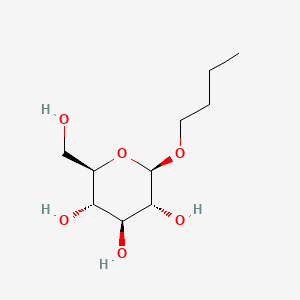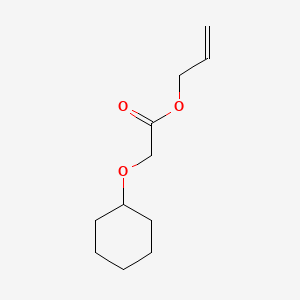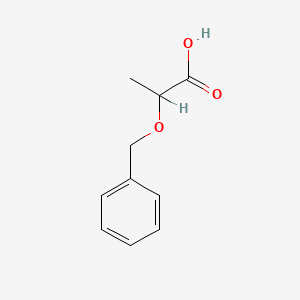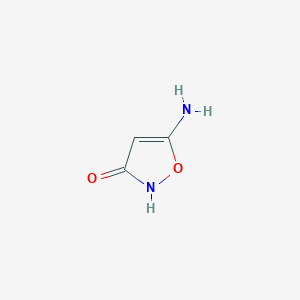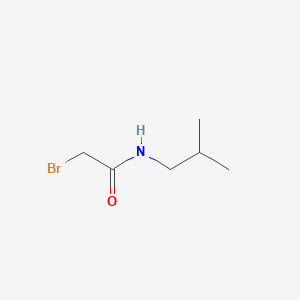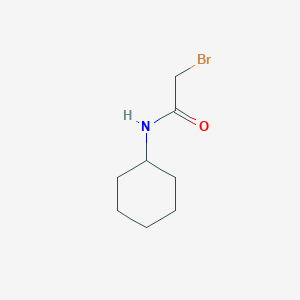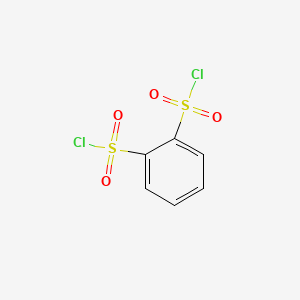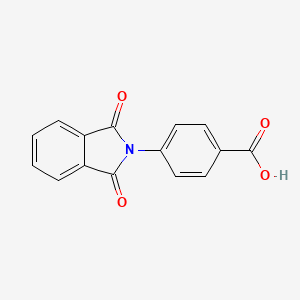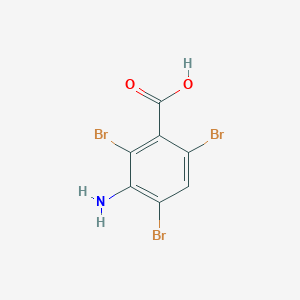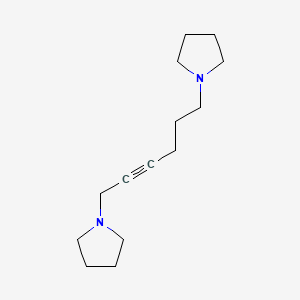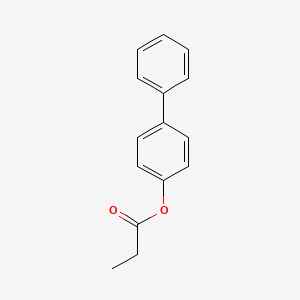
(4-Phenylphenyl) propanoate
説明
Synthesis Analysis
The synthesis of compounds structurally related to (4-Phenylphenyl) propanoate involves various chemical strategies. For example, α,ω-(Phenylseleno) carbonyl compounds, which share a similar structural motif, are converted through anionic reactions into substances that undergo sequential ring-closing metathesis and radical cyclization, affording bicyclic products (D. Clive & Hua Cheng, 2001). Additionally, compounds with similar backbones have been synthesized via base-catalyzed Claisen-Schmidt condensation reactions, highlighting a common synthetic route for related structures (Vinutha V. Salian et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds analogous to (4-Phenylphenyl) propanoate has been characterized by various spectroscopic techniques. For instance, single crystal X-ray diffraction has been employed to determine the dihedral angles between terminal rings in chalcone derivatives, revealing insights into the spatial arrangement of atoms (Vinutha V. Salian et al., 2018). Quantum computational analysis has also been used to analyze the molecular structure and electronic properties of related compounds, offering detailed information on molecular geometry, bond lengths, and angles (C. Charanya et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving (4-Phenylphenyl) propanoate analogs have been explored to synthesize various functional materials. Electrosynthesis in micro-flow cells has been demonstrated as an effective method for producing phenyl-2-propanone derivatives, highlighting the versatility of chemical reactions involving similar compounds (P. He et al., 2007).
Physical Properties Analysis
The study of physical properties such as melting points, solubility, and crystalline structure is crucial for understanding the behavior of (4-Phenylphenyl) propanoate and related compounds. Although specific studies on (4-Phenylphenyl) propanoate were not found, related research indicates that crystal structure analysis using X-ray diffraction and Hirshfeld surface analysis can provide significant insights into the physical properties of structurally similar compounds (Vinutha V. Salian et al., 2018).
Chemical Properties Analysis
The chemical properties of (4-Phenylphenyl) propanoate, such as reactivity, stability, and interaction with other molecules, are key to its applications and functionality. Research on analogous compounds has shed light on their electrochemical properties, non-linear optical features, and molecular docking potentials, suggesting a wide range of possible interactions and behaviors that could be expected from (4-Phenylphenyl) propanoate as well (C. Charanya et al., 2023).
科学的研究の応用
Phloretic Acid as a Building Block in Material Science
- Polybenzoxazine Synthesis : Phloretic acid is a sustainable alternative to phenol for introducing phenolic functionalities in molecules, particularly in the synthesis of polybenzoxazine, a class of high-performance polymers. This application demonstrates its potential in material science, offering thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).
Pharmaceutical and Medicinal Applications
- Anti-inflammatory Compounds : Novel phenolic compounds derived from phloretic acid have shown anti-inflammatory activities. These compounds can serve as a basis for further research into anti-inflammatory effects, highlighting its potential in pharmaceutical applications (Ren et al., 2021).
- Anti-Aging Skin Care : Phloretic acid amide has been utilized in the preparation of anti-aging skin care compositions, showcasing its beneficial properties in preventing skin wrinkles (Wawrzyniak et al., 2016).
Chemical Synthesis and Catalysis
- Bicyclic Compound Synthesis : In chemical synthesis, phloretic acid derivatives have been used in tandem ring-closing metathesis and radical cyclization, illustrating its role in the efficient synthesis of complex bicyclic compounds (Clive & Cheng, 2001).
Biochemical and Protein Binding Studies
- Binding to Human Serum Albumin : Phloretic acid derivatives have been studied for their binding characteristics with human serum albumin (HSA), which is crucial for understanding the pharmacokinetic mechanism of drugs. This research is significant in the field of drug development and biochemistry (Karthikeyan et al., 2016).
Agricultural and Pest Control Applications
- Fruit Fly Attraction : In agriculture, phloretic acid derivatives have been used as lures in fruit fly detection and control. Their role in attracting Dacinae fruit flies highlights their significance in pest management strategies (Vargas et al., 2010).
特性
IUPAC Name |
(4-phenylphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKNMHEJIWKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291273 | |
| Record name | (4-phenylphenyl) propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylphenyl) propanoate | |
CAS RN |
74515-02-9 | |
| Record name | 74515-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-phenylphenyl) propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



